methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate
CAS No.: 118292-37-8
Cat. No.: VC3787802
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118292-37-8 |
|---|---|
| Molecular Formula | C13H15NO5 |
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C13H15NO5/c1-16-9-6-7-5-8(13(15)19-4)14-10(7)12(18-3)11(9)17-2/h5-6,14H,1-4H3 |
| Standard InChI Key | ZSXHVDGSRITZMF-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C2C(=C1)C=C(N2)C(=O)OC)OC)OC |
| Canonical SMILES | COC1=C(C(=C2C(=C1)C=C(N2)C(=O)OC)OC)OC |
Introduction
Chemical Identity and Structure
Basic Information
Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is a methyl ester derivative of 5,6,7-trimethoxy-1H-indole-2-carboxylic acid. The compound possesses the following chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 118292-37-8 |
| Molecular Formula | C₁₃H₁₅NO₅ |
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate |
| InChI | InChI=1S/C13H15NO5/c1-16-9-6-7-5-8(13(15)19-4)14-10(7)12(18-3)11(9)17-2/h5-6,14H,1-4H3 |
| InChIKey | ZSXHVDGSRITZMF-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C2C(=C1)C=C(N2)C(=O)OC)OC)OC |
| PubChem CID | 4453649 |
Structural Features
The compound features an indole core scaffold with three methoxy groups at positions 5, 6, and 7, and a methyl carboxylate group at position 2. The indole nucleus consists of a benzene ring fused to a pyrrole ring, creating a bicyclic heterocyclic system. The three methoxy groups on the benzene portion of the indole ring significantly influence the electronic properties of the molecule, making it more electron-rich compared to unsubstituted indole.
Synthesis Methods
Hemetsberger-Knittel Indole Methodology
The synthesis of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate typically employs the Hemetsberger-Knittel indole methodology, which is particularly effective for constructing substituted indoles. Boger and colleagues reported a synthetic pathway starting from 3,4,5-trimethoxybenzaldehyde (compound 71), proceeding through an intermediate azide (compound 72), and resulting in the target compound (73) through intramolecular cyclization .
Alternative Synthetic Approaches
While the Hemetsberger approach is common, other methods for synthesizing methoxy-activated indoles include Fischer indole synthesis, Bischler indole synthesis, and modified Bischler methods. These approaches generally begin with appropriately substituted anilines or benzaldehydes containing the desired methoxy substitution pattern .
One potential synthetic route could follow the pattern used for similar compounds, where the corresponding carboxylic acid is esterified. For example, the synthesis of methyl 1H-indole-2-carboxylate involves refluxing 1H-indole-2-carboxylic acid with concentrated sulfuric acid in absolute methanol . A similar approach could be applied to 5,6,7-trimethoxy-1H-indole-2-carboxylic acid to obtain methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate.
Chemical Reactivity
The reactivity of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is substantially influenced by the electron-donating methoxy groups at positions 5, 6, and 7. Research on methoxy-activated indoles indicates that such substitution patterns can significantly enhance the reactivity of specific positions on the indole ring system .
Methoxy-activated indoles are known to undergo various reactions including formylation, acylation, halogenation, nitration, oxidative dimerization, acid-catalyzed addition of aldehydes, and α-β-unsaturated ketone reactions . The specific reactivity of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate would be expected to follow similar patterns, with the three methoxy groups directing the site of electrophilic attack.
The ester functional group at position 2 can undergo typical carboxylic ester reactions such as hydrolysis (yielding the corresponding carboxylic acid), transesterification, reduction, and amidation.
Related Compounds
Parent Compound
The parent compound of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is 5,6,7-trimethoxy-1H-indole-2-carboxylic acid (CAS: 128781-07-7), which differs only in having a carboxylic acid group instead of a methyl ester at position 2 . The physical and chemical properties of this parent compound include:
| Parameter | Value |
|---|---|
| CAS Number | 128781-07-7 |
| Molecular Formula | C₁₂H₁₃NO₅ |
| Molecular Weight | 251.24 g/mol |
| InChI | InChI=1S/C12H13NO5/c1-16-8-5-6-4-7(12(14)15)13-9(6)11(18-3)10(8)17-2/h4-5,13H,1-3H3,(H,14,15) |
| InChIKey | JZMUJQGIASARGH-UHFFFAOYSA-N |
| SMILES | N1C2=C(C=C(OC)C(OC)=C2OC)C=C1C(O)=O |
Structural Analogs
Several structural analogs of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate have been reported in the literature, primarily varying in the pattern or number of methoxy substitutions on the indole ring :
| Compound | CAS Number | Similarity Score* |
|---|---|---|
| 5,7-Dimethoxy-1H-indole-2-carboxylic acid | 27508-88-9 | 0.94 |
| Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | 118292-37-8 | 0.93 |
| 4,7-Dimethoxy-1H-indole-2-carboxylic acid | 31271-83-7 | 0.92 |
| 4,5,6-Trimethoxy-1H-indole-2-carboxylic acid | 30448-09-0 | 0.92 |
| 5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid | 2495-80-9 | 0.92 |
| 7-Methoxy-1H-indole-2-carboxylic acid | 24610-33-1 | 0.92 |
| 5,6-Dimethoxy-1H-indole-2-carboxylic acid | 88210-96-2 | 0.92 |
*Similarity scores obtained from reference .
Additionally, there is a N-methylated derivative, 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS: 190972-87-3), which features methylation at the indole nitrogen position .
Predicted Properties and Spectroscopic Data
Collision Cross Section Data
Predicted collision cross section data for methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate with various adducts have been reported :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 266.10231 | 157.3 |
| [M+Na]+ | 288.08425 | 169.3 |
| [M+NH4]+ | 283.12885 | 163.4 |
| [M+K]+ | 304.05819 | 166.6 |
| [M-H]- | 264.08775 | 156.9 |
| [M+Na-2H]- | 286.06970 | 160.7 |
| [M]+ | 265.09448 | 158.6 |
| [M]- | 265.09558 | 158.6 |
Spectroscopic Characterization
While the search results don't provide specific spectroscopic data for methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, reference indicates that NMR spectroscopic data is available for the parent compound, 5,6,7-trimethoxy-1H-indole-2-carboxylic acid. Based on the structural similarities, the methyl ester would exhibit comparable spectroscopic patterns with additional signals corresponding to the methyl ester group.
| Parameter | Information |
|---|---|
| GHS Pictogram | Warning |
| Hazard Statements | H315-H319-H335 (Skin irritation, eye irritation, respiratory tract irritation) |
| Precautionary Statements | P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P313-P337+P313-P362-P403+P233-P405-P501 |
| Storage Conditions | Recommended storage: sealed in dry conditions at 2-8°C |
The compound should be handled with appropriate personal protective equipment and in well-ventilated areas to minimize exposure risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume